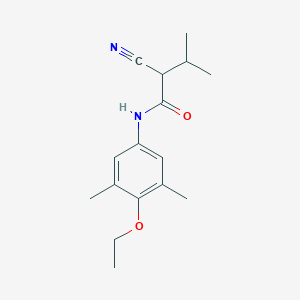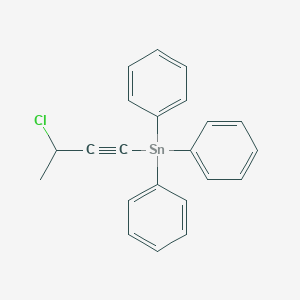![molecular formula C10H24ClO4PSi B14370800 Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester CAS No. 90490-21-4](/img/structure/B14370800.png)
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group This compound is notable for its unique structural features, which include a chloro-substituted propyl group and a trimethylsilyl ether moiety
Vorbereitungsmethoden
The synthesis of phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester can be achieved through several synthetic routes. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . In this case, the reaction between diethyl phosphite and 3-chloro-2-[(trimethylsilyl)oxy]propyl chloride under controlled conditions yields the desired compound. Industrial production methods may involve similar reaction pathways, optimized for large-scale synthesis and high yield.
Analyse Chemischer Reaktionen
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its potential as a prodrug or a drug delivery agent is ongoing.
Industry: It is used in the development of novel materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, facilitating various chemical transformations. The trimethylsilyl ether moiety can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester can be compared with other phosphonic acid derivatives, such as:
Dimethyl methylphosphonate: A simpler phosphonate ester used in various chemical applications.
Diethyl ethylphosphonate: Another phosphonate ester with different alkyl substituents.
Trimethylsilyl methylphosphonate: A compound with a similar trimethylsilyl ether moiety but different alkyl groups.
Eigenschaften
CAS-Nummer |
90490-21-4 |
|---|---|
Molekularformel |
C10H24ClO4PSi |
Molekulargewicht |
302.81 g/mol |
IUPAC-Name |
(1-chloro-3-diethoxyphosphorylpropan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H24ClO4PSi/c1-6-13-16(12,14-7-2)9-10(8-11)15-17(3,4)5/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
HDKDPTDDBDZGLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(CCl)O[Si](C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)
phosphanium iodide](/img/structure/B14370761.png)

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-](/img/structure/B14370772.png)
![(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14370773.png)
![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one](/img/structure/B14370787.png)
![2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B14370792.png)

![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
